2,9-Dimethyl-1,10-phenanthroline hydrate
Description
Significance of Phenanthroline Core Structures in Contemporary Chemical Sciences
The 1,10-phenanthroline (B135089) core is a foundational building block in coordination chemistry and materials science. siena.edu Its rigid, planar structure and excellent coordination ability enable it to form stable complexes with a wide array of metal ions. alfachemic.comchemicalbook.com These complexes are central to numerous applications due to their unique electronic, optical, and chemical properties. researchgate.net
In materials science, phenanthroline-based ligands are integral to the design of photosensitive materials and metal-organic frameworks (MOFs). chemicalbook.com The resulting metal complexes often exhibit good photothermal stability, high oxidation-reduction potential, and strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and molecular sensors. alfachemic.comnih.govresearchgate.net The planar phenanthroline moiety can also interact with DNA through intercalation, leading to its use in the development of chemical nucleases and probes for biological systems. siena.educhim.it
Furthermore, the versatility of the phenanthroline scaffold allows for its functionalization at various positions, enabling the synthesis of new ligands with tailored properties. alfachemic.com This adaptability has made phenanthroline and its derivatives indispensable in fields ranging from analytical chemistry, where they are used as chelating agents for metal ion detection, to homogeneous catalysis, where their metal complexes facilitate a variety of organic transformations. alfachemic.comchemicalbook.com
Historical Context and Evolution of Research on 2,9-Dimethyl-1,10-phenanthroline Derivatives
The study of phenanthroline ligands dates back to the late 19th century, but derivatives substituted at the 2 and 9 positions, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine), gained significant attention in the early 1930s. wikipedia.org Initially, neocuproine (B1678164) was recognized for its remarkable selectivity as a colorimetric indicator for copper(I) ions. wikipedia.org The complex formed, [Cu(neocuproine)₂]⁺, possesses a distinct deep orange-red color, which became a cornerstone for the spectrophotometric determination of copper. wikipedia.orgnih.gov
The synthesis of neocuproine was developed using methods like the Skraup reaction, involving the condensation of o-phenylenediamine (B120857) or o-nitroaniline with reagents like crotonaldehyde (B89634). wikipedia.orgresearchgate.net Early research focused heavily on its analytical applications and the fundamental coordination chemistry of its complexes.
A pivotal evolution in neocuproine research was the exploration of the steric effects imposed by its 2,9-dimethyl groups. Unlike the flat 1,10-phenanthroline ligand, the bulky methyl groups in neocuproine prevent the formation of certain high-coordination number complexes, such as octahedral [M(neocuproine)₃]ⁿ⁺ species, which are common for the parent ligand. wikipedia.org This steric hindrance favors the formation of tetrahedral or square planar geometries and has been exploited in the synthesis of mechanically interlocked molecules like catenanes and rotaxanes, where the neocuproine-copper(I) complex serves as a template. wikipedia.org Over the decades, research has expanded from these foundational areas to encompass catalysis, materials science, and bioinorganic chemistry.
Current Frontiers and Emerging Research Areas Pertaining to 2,9-Dimethyl-1,10-phenanthroline Hydrate (B1144303)
Contemporary research on 2,9-dimethyl-1,10-phenanthroline hydrate and its derivatives is highly interdisciplinary, focusing on leveraging its unique steric and electronic properties for advanced applications.
Catalysis: Neocuproine is an effective ligand in various catalytic systems. It has been used with palladium for the oxidation of alcohols and in copper-catalyzed reactions. sigmaaldrich.com For instance, the neocuproine-copper complex has been shown to be an ideal redox catalyst for generating diimine from hydrazine (B178648) hydrate, which is then used for the efficient and safe reduction of alkynes, offering a complementary method to traditional catalytic hydrogenation. nih.gov
Photophysical and Optoelectronic Materials: A significant area of research involves incorporating neocuproine derivatives into metal complexes for photophysical applications. The steric bulk of the ligand influences the geometry and, consequently, the emission properties of iridium(III) and copper(I) complexes. acs.orgiucr.org These complexes are investigated as photosensitizers and emitters in OLEDs. acs.orgnih.gov Modifications to the phenanthroline backbone are being explored to red-shift absorption maxima and enhance emission lifetimes, aiming to improve the performance of light-emitting devices and solar energy conversion systems. acs.org
| Complex | Application Area | Key Research Finding |
| [Cu(neocuproine)₂]⁺ | Catalysis, Photosensitizers | Serves as a redox catalyst for alkyne reduction; widely studied for photophysical properties. acs.orgnih.gov |
| [Ir(C^N)₂(neocuproine)]⁺ | Optoelectronics, Bioimaging | The ligand's steric bulk elongates Ir-N bonds, impacting the complex's structural and photophysical properties. iucr.org |
| [Pb(neocuproine)(NO₃)₂] | Coordination Chemistry | Forms a polymeric structure with an unsymmetrical eight-coordinate geometry around the lead atom. researchgate.net |
| [Cu(L)(neocuproine)]²⁺ | Bioinorganic Chemistry | Mixed ligand complexes show DNA binding and cleavage activity, with potential cytotoxic properties against cancer cell lines. nih.gov |
Coordination and Supramolecular Chemistry: The synthesis and structural characterization of novel metal complexes containing neocuproine continue to be an active field. Studies on lead(II) complexes, for example, have revealed the formation of both polymeric and monomeric structures with distinct coordination geometries, described as holodirected and hemidirected, depending on the counter-ions. researchgate.net Research also focuses on the stability and interconversion of different solid-state forms, including various hydrates of neocuproine salts, which is crucial for understanding its behavior under different environmental conditions. mdpi.comnih.gov
Bioinorganic Chemistry: Neocuproine-metal complexes are being explored for their biological activity. Copper(II) complexes incorporating neocuproine and other ligands have demonstrated the ability to bind and cleave DNA without external activating agents and exhibit cytotoxicity toward human cancer cell lines. nih.gov Furthermore, zinc(II)-neocuproine complexes have been identified as agents that can stimulate the proliferation of vascular endothelial cells, highlighting their potential as molecular probes in biological systems. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBSWSCIWCRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34302-70-0, 34302-69-7, 654054-57-6 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34302-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NEOCUPROINE HEMIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2,9 Dimethyl 1,10 Phenanthroline
Preparative Routes for 2,9-Dimethyl-1,10-phenanthroline Core
The construction of the rigid, heterocyclic framework of 2,9-dimethyl-1,10-phenanthroline can be achieved through several synthetic protocols, ranging from historical name reactions to modern, optimized methods.
Conventional Synthetic Approaches
The traditional syntheses of the 1,10-phenanthroline (B135089) core, and by extension its dimethyl derivative, are dominated by the Skraup and Doebner-von Miller reactions. These methods involve the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or its precursor.
Specifically, neocuproine (B1678164) can be prepared through sequential Skraup reactions. One established method utilizes the reaction of o-nitroaniline with crotonaldehyde (B89634) diacetate. An alternative, higher-yield approach involves the condensation of o-phenylenediamine (B120857) with m-nitrobenzenesulfonate (B8546208) and crotonaldehyde diacetate. While effective, these conventional methods often require harsh reaction conditions, such as the use of strong acids like sulfuric acid and oxidizing agents like arsenic pentoxide or nitrobenzene, which can lead to violent reactions and low yields. researchgate.netgoogle.com
Microwave-Assisted Synthetic Enhancements and Optimization
To address the limitations of conventional methods, microwave-assisted synthesis has emerged as a powerful tool for enhancing the preparation of phenanthrolines. rsc.org This technique offers significant advantages, including drastically reduced reaction times, improved yields, and often milder, more environmentally friendly conditions. beilstein-journals.orgajrconline.org
A notable development is the microwave-assisted modified Skraup reaction for synthesizing phenanthrolines. rsc.orgrsc.org This "green" approach uses the reaction of nitroaniline with glycerol, an inexpensive and abundant byproduct of the biodiesel industry, in neat water under microwave irradiation. rsc.org This method avoids the use of toxic oxidants and harsh acids typically employed in the classical Skraup synthesis. rsc.org The use of microwave heating provides rapid and uniform heating, which can lead to cleaner reactions and higher product purity compared to conventional heating methods. beilstein-journals.org For instance, the synthesis of phenanthrolines from nitroaniline using this protocol has yielded products in the range of 15–52%. rsc.org
Below is a data table comparing conventional and microwave-assisted Skraup reactions for phenanthroline synthesis.
| Feature | Conventional Skraup Reaction | Microwave-Assisted Skraup Reaction |
| Heating Method | Conventional (e.g., oil bath) | Microwave Irradiation |
| Solvent | Often requires strong acids (e.g., H₂SO₄) | Water |
| Reactants | Aniline derivatives, Glycerol, Oxidizing Agent (e.g., As₂O₅) | Nitroaniline, Glycerol |
| Reaction Time | Hours to days | Minutes |
| Yields | Often low | Moderate to good (15-52% for phenanthrolines) |
| Environmental Impact | Use of toxic reagents | "Green" approach, avoids toxic oxidants |
One-Step Synthetic Strategies for Substituted Phenanthrolines
The development of one-step synthetic strategies simplifies the preparation of substituted phenanthrolines by reducing the number of synthetic and purification steps. An example of such a strategy is the one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795). This method involves the reaction of o-phenylenediamine with 4-phenyl-3-penten-2-one in the presence of a mixed dehydrating agent composed of hydrochloric acid and an organic acid (such as acetic or propionic acid). google.com
In this process, the organic acid serves multiple roles: as a phase-transfer catalyst, a dehydrating agent, and a buffering agent that minimizes side reactions like polymerization. google.com This approach represents an improvement over traditional multi-step syntheses, offering milder reaction conditions, easier control, and higher purity of the final product. google.com
Functionalization and Derivatization Strategies of 2,9-Dimethyl-1,10-phenanthroline
The methyl groups at the 2 and 9 positions of neocuproine are reactive sites that allow for a variety of chemical transformations, leading to the synthesis of important derivatives such as aldehydes and carboxylic acids. These derivatives are crucial precursors for constructing more complex ligands and materials.
Selective Oxidation Reactions for Carboxylic Acid and Aldehyde Derivatives
The selective oxidation of the methyl groups of 2,9-dimethyl-1,10-phenanthroline provides direct access to 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) and 1,10-phenanthroline-2,9-dicarboxylic acid. A common and effective reagent for the conversion to the dialdehyde (B1249045) is selenium dioxide (SeO₂). researchgate.netasianpubs.org The reaction, often referred to as a Riley oxidation, is typically carried out by refluxing neocuproine with SeO₂ in a solvent like dioxane containing a small amount of water. asianpubs.orgnih.gov This method can produce the dialdehyde in good yields, for example, 65-90%. researchgate.net
The resulting 1,10-phenanthroline-2,9-dicarbaldehyde is a valuable intermediate for synthesizing other derivatives, such as Schiff bases, by condensation with various amines. researchgate.net
The table below summarizes the conditions and outcomes of the selenium dioxide oxidation of 2,9-dimethyl-1,10-phenanthroline.
| Reactant | Oxidizing Agent | Solvent | Product | Yield |
| 2,9-Dimethyl-1,10-phenanthroline | Selenium Dioxide (SeO₂) | Dioxane / Water | 1,10-Phenanthroline-2,9-dicarbaldehyde | 65-90% |
Further oxidation of the methyl groups leads to the formation of 1,10-phenanthroline-2,9-dicarboxylic acid, a key building block for creating complex ligands. nih.gov This transformation can be achieved through different synthetic routes.
One direct method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline using nitric acid (HNO₃), which yields the dicarboxylic acid with an approximate yield of 82%. researchgate.net An alternative, multi-step approach begins with the halogenation of the methyl groups. For instance, free-radical halogenation can convert 2,9-dimethyl-1,10-phenanthroline into 2,9-bis(trichloromethyl)-1,10-phenanthroline. This intermediate can then be hydrolyzed using concentrated sulfuric acid at elevated temperatures (e.g., 85 °C) to afford the pure 1,10-phenanthroline-2,9-dicarboxylic acid in a quantitative yield. chemicalbook.com
Synthesis of Dicarboxaldehydes
The conversion of the methyl groups of 2,9-dimethyl-1,10-phenanthroline (also known as neocuproine) into aldehyde functionalities is a critical step for further elaboration of the phenanthroline core. The primary method for this transformation is the oxidation using selenium dioxide (SeO₂). researchgate.netasianpubs.org This reaction selectively oxidizes the methyl groups at the 2 and 9 positions to yield 1,10-phenanthroline-2,9-dicarbaldehyde. researchgate.net
The synthesis is typically performed by refluxing 2,9-dimethyl-1,10-phenanthroline with selenium dioxide in a solvent system such as dioxane containing a small amount of water. asianpubs.org One reported procedure involves refluxing the reactants for two hours to produce the desired dialdehyde as a pale yellow crystalline solid. asianpubs.org The yields for this oxidation reaction can be quite good, with various reports citing efficiencies ranging from 65% to as high as 90%. researchgate.net This dialdehyde serves as a pivotal building block for the synthesis of Schiff bases and macrocyclic ligands due to the reactive nature of its two aldehyde groups. researchgate.netasianpubs.org
| Starting Material | Reagent | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,9-Dimethyl-1,10-phenanthroline | Selenium dioxide (SeO₂) | Dioxane/4% water, reflux 2h | 70% | asianpubs.org |
| 2,9-Dimethyl-1,10-phenanthroline | Selenium dioxide (SeO₂) | Not specified | 65% | researchgate.net |
| 2,9-Dimethyl-1,10-phenanthroline | Selenium dioxide (SeO₂) | Not specified | 90% | researchgate.net |
Synthesis and Reactivity of N-Oxide Derivatives of Phenanthroline
The nitrogen atoms of the 1,10-phenanthroline ring system can be oxidized to form N-oxide derivatives, which exhibit unique reactivity and find applications in various chemical fields. nih.govnih.gov A straightforward and green method for the synthesis of mono-N-oxides involves the oxidation of the parent phenanthroline with peroxomonosulfate ion (PMS), commercially available as Oxone. nih.govnih.gov
The selectivity of this oxidation is highly dependent on the pH of the reaction medium. nih.govresearchgate.net In acidic solutions (pH ~2), the reaction is slow but selectively yields only the mono-N-oxide. nih.govnih.gov This is because the protonation of the phenanthroline substrate hinders the oxidative attack, and the resulting mono-N-oxide product is also protonated, featuring a strong intramolecular hydrogen bond that prevents further oxidation of the second nitrogen atom. nih.govresearchgate.net Conversely, at neutral pH, the rate of oxidation increases significantly, but a mixture of products, including the di-N-oxide (phenO₂), can be formed. nih.govnih.gov The formation of 1,10-phenanthroline-N,N'-dioxide (phenO₂) from the reaction of 1,10-phenanthroline with PMS in neutral aqueous solution has been confirmed. researchgate.netnih.gov For the synthesis of di-N-oxides, stronger oxidizing agents like HOF·CH₃CN have also been effectively used. researchgate.net
Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants. thieme-connect.de The N-O bond is relatively weak, making these compounds effective oxygen-transfer agents in various transformations, often in the presence of metal catalysts. thieme-connect.de Furthermore, 1,10-phenanthroline mono-N-oxide has been identified as a product and a slight autocatalyst in the decomposition of tris(1,10-phenanthroline)iron(III) complexes. acs.org
Formation of Schiff Bases from 2,9-Dimethyl-1,10-phenanthroline-Derived Dialdehydes
The 1,10-phenanthroline-2,9-dicarbaldehyde, synthesized from neocuproine, is an excellent precursor for the formation of Schiff bases through condensation reactions with primary amines. The presence of two aldehyde groups allows for the creation of intricate structures, including macrocycles, which are of significant interest in coordination and supramolecular chemistry. scirp.orgscirp.org
A significant area of research involves the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with amines that also contain sulfur donor atoms. scirp.orgscirp.orgscirp.org These reactions yield Schiff base ligands with both "hard" nitrogen donors from the phenanthroline and imine groups, and "soft" sulfur donors. scirp.orgscirp.org Examples of sulfur-containing amines used in these syntheses include:
2-mercaptoaniline scirp.orgscirp.org
Thiosemicarbazide scirp.orgscirp.org
S-alkyl/aryl dithiocarbazates scirp.orgscirp.org
The resulting Schiff bases are multidentate ligands capable of forming stable complexes with a wide variety of metal ions. scirp.orgscirp.org For instance, the reaction with 2-mercaptoaniline can lead to the formation of a 2,9-di(benzo[d]thiazol-2-yl)-1,10-phenanthroline structure. researchgate.net
The efficiency and outcome of Schiff base formation can be significantly influenced by the reaction conditions. Researchers have compared conventional heating methods with microwave-assisted synthesis. scirp.orgscirp.orgresearchgate.net
Methodology : Microwave irradiation has been shown to cause a significant reduction in reaction time compared to traditional refluxing (e.g., 15 minutes vs. 1-3 hours). scirp.orgresearchgate.net In some cases, the use of microwave technology also leads to a notable increase in product yield. scirp.orgresearchgate.net
Solvent : The choice of solvent can affect the reaction. For example, in some preparations, methanol (B129727) was found to be a better solvent than ethanol. scirp.org However, for the reaction of the dialdehyde with 2-mercaptoaniline, methanol did not favor the formation of the cyclic product in high yield, possibly due to its higher polarity. scirp.org
Catalysis : The addition of a few drops of concentrated sulfuric acid as a catalyst has been observed to cause a significant increase in the yield of the Schiff bases. scirp.orgscirp.orgresearchgate.net
Template Effects : In the absence of a metal ion template, the condensation of dialdehydes with diamines can result in a mixture of products. However, the choice of solvent can act as a template to direct the reaction. It has been observed that solvents like benzene (B151609) and toluene (B28343) can shift the product equilibrium to predominantly form a single imine macrocyclic product. researchgate.net
| Amine Reactant | Method | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Mercaptoaniline | Conventional (Reflux) | Ethanol | 3 hours | 67% | researchgate.net |
| 2-Mercaptoaniline | Microwave | Ethanol | 15 min | 78% | researchgate.net |
| 2-Mercaptoaniline | Conventional (Reflux) | Methanol | 3 hours | 54% | researchgate.net |
| 2-Mercaptoaniline | Microwave | Methanol | 15 min | 50% | researchgate.net |
Introduction of Other Functional Groups (e.g., Dithiocarboxyl, Vinyl, Sulfonate, Phosphonate)
Beyond the synthesis of dicarboxaldehydes and their corresponding Schiff bases, the 1,10-phenanthroline scaffold, including the 2,9-dimethyl derivative, can be modified by introducing a variety of other functional groups. These modifications are often aimed at tuning the electronic properties, steric profile, or solubility of the resulting ligands and their metal complexes.
A key objective in modifying the phenanthroline core is to enhance its water solubility, which is crucial for applications in "green" chemistry, catalysis in aqueous systems, and biological studies. mdpi.comresearchgate.net This is typically achieved by introducing hydrophilic functional groups onto the aromatic framework. mdpi.com
Carboxyl and Dithiocarboxyl Groups : Novel and practical methods have been developed to introduce carboxyl and dithiocarboxyl groups under mild conditions. mdpi.comresearchgate.net For example, the oxidation of neocuproine (2,9-dimethyl-1,10-phenanthroline) can lead to the formation of 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.comresearchgate.net
Vinyl (Styryl) Groups : Perkin condensation can be applied to convert the methyl groups of 1,10-phenanthroline derivatives into vinyl or styryl analogs, which can incorporate other functionalities like phenols to increase solubility. mdpi.comresearchgate.netresearchgate.net
Sulfonate Groups : Sulfonation is a well-established method for creating highly water-soluble phenanthroline derivatives. Hot, fuming sulfuric acid can serve as an effective sulfonating agent for substituted phenanthrolines. uni.edu The resulting bathophenanthrolinedisulfonic acid, for instance, is a water-soluble chelator used for iron determination in aqueous media. chemicalbook.commedchemexpress.com These sulfonic acid derivatives form water-soluble complexes with various metals, including palladium and ruthenium. chemicalbook.comwikipedia.org
Phosphonate Groups : The introduction of phosphonic acid groups is another strategy mentioned for the development of water-soluble 1,10-phenanthroline derivatives. mdpi.com
These water-soluble ligands and their complexes are valuable for capillary electrophoresis, the development of bio-inorganic probes, and in vitro cytotoxicity testing. mdpi.com
Coordination Chemistry and Metallosupramolecular Assemblies Involving 2,9 Dimethyl 1,10 Phenanthroline Hydrate
Ligand Characteristics and Coordination Modes of 2,9-Dimethyl-1,10-phenanthroline
2,9-Dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164), is a heterocyclic organic compound that functions as a chelating agent. wikipedia.orgnih.gov It belongs to the phenanthroline family and is characterized by its aromatic nature and the presence of two methyl groups at the 2 and 9 positions of the 1,10-phenanthroline (B135089) structure. wikipedia.orgcymitquimica.com These structural features impart specific characteristics that govern its coordination behavior with metal ions.
As a derivative of 1,10-phenanthroline, 2,9-dimethyl-1,10-phenanthroline is a well-established bidentate ligand, meaning it can bind to a central metal atom through two of its nitrogen donor atoms to form a chelate ring. cymitquimica.comrsc.org This chelation results in the formation of stable metal complexes. cymitquimica.com The nitrogen atoms within the phenanthroline framework possess lone pairs of electrons that are available for coordination with a variety of metal ions. cymitquimica.com This ability to form stable chelates makes it a valuable ligand in coordination chemistry. cymitquimica.com
Synthesis and Structural Elucidation of Metal Complexes with 2,9-Dimethyl-1,10-phenanthroline Hydrate (B1144303)
Mononuclear complexes of 2,9-dimethyl-1,10-phenanthroline with various transition metals have been synthesized and structurally characterized, revealing a range of coordination geometries and structural distortions.
Mononuclear complexes are coordination compounds in which a single central metal atom is coordinated by one or more ligands. A variety of such complexes have been prepared using 2,9-dimethyl-1,10-phenanthroline as a ligand. nih.govmdpi.comresearchgate.net
Copper(I) Complexes : 2,9-Dimethyl-1,10-phenanthroline readily forms complexes with copper(I). ontosight.ai The synthesis of these complexes often involves the reaction of a copper(I) salt, such as Cu(CH₃CN)₄, with two equivalents of the ligand in a suitable solvent like acetonitrile. cmu.eduacs.org A series of ternary copper(I) complexes with the general formula [Cu(dmphen)L], where L is a bidentate oxygen-donor ligand, have also been synthesized. rsc.org
Nickel(II) Complexes : Nickel(II) complexes with 2,9-dimethyl-1,10-phenanthroline have been prepared, often resulting in compounds with the general formula Ni(dmphen)X₂, where X is a halide. researchgate.net For example, the reaction of NiCl₂ with the ligand can yield dimeric structures. mdpi.com Mononuclear nickel(II) complexes have also been reported, such as [Ni(HCO₂)₂(C₁₄H₁₂N₂)(H₂O)]. iucr.org
Cobalt(II) Complexes : Cobalt(II) readily forms complexes with 2,9-dimethyl-1,10-phenanthroline. The synthesis of [CoCl₂(C₁₄H₁₂N₂)] involves the reaction of CoCl₂·6H₂O with the ligand in methanol (B129727). researchgate.net Another example is the synthesis of [Co(C₃H₂O₄)(C₁₄H₁₂N₂)]n, which is achieved by reacting a fresh precipitate of cobalt(II) hydroxide (B78521) with malonic acid and the phenanthroline ligand in a methanol/water mixture. nih.gov Mixed ligand complexes of cobalt(II) containing 2,9-dimethyl-1,10-phenanthroline and other ligands with oxygen, nitrogen, and sulfur donor atoms have also been isolated. asianpubs.org
The steric hindrance from the methyl groups in 2,9-dimethyl-1,10-phenanthroline often leads to distorted coordination geometries in its metal complexes. nih.gov
Distorted Tetrahedral : This geometry is commonly observed in four-coordinate complexes. For instance, in [Cu(dmp)₂]⁺, the copper(I) ion is coordinated by two phenanthroline ligands in a distorted tetrahedral fashion. nih.gov Similarly, the cobalt(II) atom in [CoCl₂(C₁₄H₁₂N₂)] adopts a distorted tetrahedral geometry. researchgate.net Cadmium(II) in [CdI₂(C₁₄H₁₂N₂)] also exhibits a distorted tetrahedral coordination sphere. nih.gov
Distorted Octahedral : Six-coordinate complexes frequently exhibit this geometry. The nickel(II) ion in [Ni(HCO₂)₂(C₁₄H₁₂N₂)(H₂O)] is in a distorted octahedral environment, coordinated by two nitrogen atoms from the phenanthroline ligand and four oxygen atoms from formate (B1220265) and water ligands. iucr.org The cobalt(II) ion in [Co(C₃H₂O₄)(C₁₄H₁₂N₂)]n is also in a distorted octahedral coordination. nih.gov In the cadmium complex [Cd(C₈H₇O₃)₂(C₁₄H₁₂N₂)], the Cd(II) ion is coordinated by two nitrogen atoms and four oxygen atoms in a distorted octahedral arrangement. nih.gov
Distorted Square Pyramidal : This five-coordinate geometry is also observed. For example, some mixed ligand copper(II) complexes of the type Cu(L)(2,9-dmp)₂, where L is a tridentate 3N ligand, possess a square-based pyramidal coordination geometry. nih.gov
Distorted Trigonal Bipyramidal : In the complex [Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)], the cobalt(II) ion is five-coordinated in a distorted trigonal bipyramidal geometry. nih.gov
The table below summarizes the coordination geometries of some metal complexes with 2,9-Dimethyl-1,10-phenanthroline.
| Metal Ion | Complex Formula | Coordination Geometry |
| Copper(I) | [Cu(dmp)₂]⁺ | Distorted Tetrahedral nih.gov |
| Nickel(II) | [Ni(HCO₂)₂(C₁₄H₁₂N₂)(H₂O)] | Distorted Octahedral iucr.org |
| Cobalt(II) | [CoCl₂(C₁₄H₁₂N₂)] | Distorted Tetrahedral researchgate.net |
| Cobalt(II) | [Co(C₃H₂O₄)(C₁₄H₁₂N₂)]n | Distorted Octahedral nih.gov |
| Cadmium(II) | [CdI₂(C₁₄H₁₂N₂)] | Distorted Tetrahedral nih.gov |
| Cadmium(II) | [Cd(C₈H₇O₃)₂(C₁₄H₁₂N₂)] | Distorted Octahedral nih.gov |
| Copper(II) | Cu(L)(2,9-dmp)₂ | Distorted Square Pyramidal nih.gov |
| Cobalt(II) | [Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)] | Distorted Trigonal Bipyramidal nih.gov |
Mixed-Ligand Systems and Their Assembly
The sterically hindered nature of 2,9-dimethyl-1,10-phenanthroline (dmphen), a derivative of 1,10-phenanthroline, significantly influences the geometry and assembly of its coordination complexes. In mixed-ligand systems, dmphen is often combined with other organic molecules to create complexes with specific structural and functional properties.
Further research has produced water-soluble copper(II) complexes by incorporating dmphen with other ligands like 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O) or a second dmphen ligand. mdpi.com This work yielded both monocationic species, such as [Cu(NO₃)(PTA=O)(dmphen)][PF₆] and [Cu(Cl)(dmphen)₂][PF₆], and a neutral complex, [Cu(NO₃)₂(dmphen)]. mdpi.com The assembly of these mixed-ligand systems is directed by the specific combination of ligands and counter-ions, resulting in distinct solid-state structures. mdpi.com
Lead(II) also forms mixed-ligand complexes with dmphen. For example, the reaction of lead(II) nitrate (B79036) with dmphen results in a polymeric structure, [Pb(dmphen)(NO₃)₂]n. In this assembly, each lead atom is chelated by the two nitrogen atoms of a dmphen molecule and also coordinates to nitrate anions, which act as bridging ligands to form the polymer chain.
Table 1: Selected Mixed-Ligand Copper(II) Complexes with 2,9-Dimethyl-1,10-phenanthroline
| Complex Formula | Primary Ligand (L) | Coordination Geometry | Key Finding |
|---|---|---|---|
| Cu(L1)(dmphen)₂ | Diethylenetriamine (L1) | Square-based pyramidal | Highest DNA binding affinity in its series. nih.gov |
| Cu(L3)(dmphen)₂ | Di(2-picolyl)amine (L3) | Square-based pyramidal | Studied for its biological interactions. nih.gov |
| [Cu(NO₃)(PTA=O)(dmphen)][PF₆] | 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O) | Not specified | Water-soluble with cytotoxic properties. mdpi.com |
| [Cu(Cl)(dmphen)₂][PF₆] | 2,9-Dimethyl-1,10-phenanthroline (dmphen) | Not specified | Water-soluble monocationic complex. mdpi.com |
| [Cu(NO₃)₂(dmphen)] | None (Nitrate acts as ligand) | Not specified | Neutral water-soluble complex. mdpi.com |
Heterometallic Complexes Incorporating 2,9-Dimethyl-1,10-phenanthroline
The dmphen ligand is also instrumental in the construction of heterometallic complexes, which contain two or more different metal ions. These assemblies are of interest for their unique magnetic, electronic, and catalytic properties that can arise from the interaction between dissimilar metal centers.
A prime example is the novel copper(I)/iron(II) heterometallic ionic complex, [Cu(dmp)₂]₂[Fe(CN)₅(NO)]. nih.govresearchgate.net This compound is assembled from discrete [Cu(dmp)₂]⁺ cations and [Fe(CN)₅NO]²⁻ anions. nih.govresearchgate.net In the cationic unit, the copper(I) ion is coordinated to two bidentate dmphen ligands, resulting in a distorted tetrahedral geometry. nih.gov The anionic unit features an iron(II) ion in a distorted octahedral environment. nih.gov The crystal structure is stabilized by electrostatic interactions between the cationic and anionic components, as well as by weaker intermolecular forces. nih.govresearchgate.net
The synthesis of such complexes can be achieved through the direct reaction of pre-formed anionic complexes with metal ions chelated by dmphen. nih.gov The bulky methyl groups at the 2 and 9 positions of the phenanthroline ring play a crucial role, preventing the formation of tris-chelated species like [M(dmphen)₃]ⁿ⁺ and favoring the formation of bis-chelated cations, [M(dmphen)₂]ⁿ⁺, which then assemble with the anionic complex of a different metal. nih.govwikipedia.org This strategy has been noted in the preparation of various heterometallic compounds containing copper. nih.gov While extensive research has focused on homonuclear dmphen complexes, the development of heterometallic systems, such as thiocyanate-bridged Re(IV)-M(II) compounds (where M = Ni, Co, Fe, Mn), highlights the versatility of dmphen in constructing complex multinuclear architectures. a2bchem.com
Table 2: Structural Details of a Cu/Fe Heterometallic Complex
| Parameter | Description | Value |
|---|---|---|
| Complex Formula | [Cu(dmp)₂]₂[Fe(CN)₅(NO)] | - |
| Cationic Unit | [Cu(dmp)₂]⁺ | - |
| Anionic Unit | [Fe(CN)₅(NO)]²⁻ | - |
| Cu(I) Coordination Geometry | Distorted Tetrahedral | - |
| Fe(II) Coordination Geometry | Distorted Octahedral | - |
| Cu—N Bond Distance Range | Distance between Copper and Nitrogen atoms | 2.034(3) - 2.079(3) Å nih.gov |
| Dihedral Angle between dmphen ligands | Angle between the two phenanthroline planes | 77.16(4)° nih.gov |
Supramolecular Architecture in Solid-State Coordination Compounds
Role of Hydrogen Bonding in Crystal Packing
Hydrogen bonding plays a critical role in defining the supramolecular architecture of solid-state coordination compounds containing 2,9-dimethyl-1,10-phenanthroline. These non-covalent interactions link individual complex molecules into higher-order one-, two-, or three-dimensional networks.
In the crystal structure of the manganese(II) complex [Mn(C₇H₅O₃)₂(C₁₄H₁₂N₂)(H₂O)]·0.5C₁₄H₁₂N₂, a variety of hydrogen bonds, including O—H⋯N, O—H⋯O, and C—H⋯O interactions, connect the molecules into a two-dimensional framework. Intramolecular hydrogen bonds also stabilize the conformation of the complex itself.
A more intricate network is observed in the zinc(II) compound, (C₁₄H₁₃N₂) [Zn(C₇H₃NO₅)(C₇H₄NO₅)]·2.35H₂O. Here, robust O—H⋯O hydrogen bond synthons link the anionic zinc-containing units to form a two-dimensional network. researchgate.net Subsequently, N—H⋯O and N—H⋯N hydrogen bonds, along with weaker C—H⋯O interactions, connect these 2D layers, ultimately forming a three-dimensional structure. researchgate.net
Table 3: Examples of Hydrogen Bonding in dmphen Complexes
| Complex | Hydrogen Bond Types | Resulting Architecture |
|---|---|---|
| [Mn(C₇H₅O₃)₂(dmphen)(H₂O)]·0.5(dmphen) | O—H⋯N, O—H⋯O, C—H⋯O | Two-dimensional framework |
| (dmphenH)[Zn(hpydc)(hpydcH)]·2.35H₂O | O—H⋯O, N—H⋯O, N—H⋯N, C—H⋯O | Three-dimensional structure researchgate.net |
| [Cu(dmp)₂]₂[Fe(CN)₅(NO)] | C—H⋯N | Connects cations to anions nih.govresearchgate.net |
Intermolecular Pi-Pi Stacking Interactions and Aromatic Stacking
Alongside hydrogen bonding, π-π stacking interactions involving the aromatic rings of the 2,9-dimethyl-1,10-phenanthroline ligand are a dominant force in the crystal packing of its coordination compounds. These interactions occur when the electron-rich π-systems of adjacent dmphen ligands align, contributing significantly to the stability of the solid-state structure.
These interactions are prevalent in a wide range of dmphen complexes. For instance, in copper(I) iodide complexes with dmphen and phosphine (B1218219) co-ligands, the individual complex units crystallize as discrete dimers that are held together by π-stacking interactions between the dmphen rings. researchgate.net Similarly, the packing in the manganese(II) complex [Mn(C₇H₅O₃)₂(C₁₄H₁₂N₂)(H₂O)]·0.5C₁₄H₁₂N₂ is further stabilized by π–π stacking involving the dmphen molecules, with measured centroid–centroid separations of 3.6319(3) Å and 3.8027(3) Å.
In the crystal structure of the heterometallic Cu/Fe complex, weak π–π stacking interactions are also observed, with centroid–centroid distances between the aromatic rings of the dmphen ligands falling in the range of 3.512(3) to 3.859(3) Å. nih.govresearchgate.net The zinc(II) complex (C₁₄H₁₃N₂)[Zn(C₇H₃NO₅)(C₇H₄NO₅)]·2.35H₂O exhibits π–π interactions with centroid–centroid distances of 3.5554(18) and 3.7681(18) Å, in addition to other non-covalent forces like C—H⋯π and C=O⋯π interactions. researchgate.net These aromatic stacking interactions are a key element in directing the self-assembly of dmphen-containing molecules into well-defined supramolecular architectures.
Table 4: π-π Stacking Interaction Distances in dmphen Complexes
| Complex | Centroid-Centroid Distances (Å) |
|---|---|
| [Mn(C₇H₅O₃)₂(dmphen)(H₂O)]·0.5(dmphen) | 3.6319(3) and 3.8027(3) |
| (dmphenH)[Zn(hpydc)(hpydcH)]·2.35H₂O | 3.5554(18) and 3.7681(18) researchgate.net |
| [Cu(dmp)₂]₂[Fe(CN)₅(NO)] | 3.512(3) – 3.859(3) nih.govresearchgate.net |
Spectroscopic and Advanced Structural Characterization of 2,9 Dimethyl 1,10 Phenanthroline Hydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 2,9-dimethyl-1,10-phenanthroline provides critical information about the electronic environment of its hydrogen atoms. Due to the molecule's C₂ symmetry, the proton signals are simplified. A typical spectrum, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct resonances corresponding to the methyl and aromatic protons. ichemical.com
The six protons of the two equivalent methyl groups (at positions 2 and 9) give rise to a single, sharp peak, typically found in the upfield region of the spectrum. ichemical.com The aromatic region is characterized by three sets of signals corresponding to the protons on the phenanthroline backbone. The protons at positions 4 and 7, as well as those at 3 and 8, and 5 and 6, are chemically equivalent pairs. researchgate.net Predicted spectral data suggests a singlet for the H5/H6 protons and two doublets for the H3/H8 and H4/H7 protons, reflecting their coupling with adjacent protons. ichemical.com The exact chemical shifts can be influenced by the solvent and concentration. researchgate.netrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| H4, H7 | 8.14 | Doublet (d) | 2H |
| H5, H6 | 7.72 | Singlet (s) | 2H |
| H3, H8 | 7.51 | Doublet (d) | 2H |
| -CH₃ (at C2, C9) | 2.97 | Singlet (s) | 6H |
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In a broadband proton-decoupled spectrum, each unique carbon atom produces a single peak. nih.gov Given the symmetry of 2,9-dimethyl-1,10-phenanthroline, seven distinct signals are expected: one for the two equivalent methyl carbons, three for the pairs of aromatic methine (CH) carbons, and three for the pairs of quaternary carbons.
The methyl carbons resonate at high field (low ppm values). The aromatic carbons, both protonated and quaternary, appear downfield due to the deshielding effects of the aromatic ring system. The carbons directly bonded to the electronegative nitrogen atoms (C2, C9, and the bridgehead carbons C10a, C10b) are typically shifted further downfield. Spectral databases confirm the presence of these distinct signals. nih.govspectrabase.com
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the types of chemical bonds present and provide a characteristic "fingerprint" of the compound. bruker.com
The FTIR spectrum of 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303) displays several key absorption bands. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the water molecule of hydration. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is complex, containing characteristic stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic rings. researchgate.netumich.edu Strong bands in the 700-900 cm⁻¹ region are associated with out-of-plane C-H bending motions. umich.edu
Raman spectroscopy provides complementary information. bruker.com The symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum, making it a valuable tool for analyzing the phenanthroline core structure. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The anhydrous form of 2,9-dimethyl-1,10-phenanthroline has a molecular weight of approximately 208.26 g/mol . nih.gov
In a typical mass spectrum, the molecule is first ionized to produce a molecular ion ([M]⁺•). For 2,9-dimethyl-1,10-phenanthroline, this peak would be observed at an m/z of approximately 208. nih.gov The hydrate form readily loses its water molecule, so the parent peak observed corresponds to the anhydrous molecule. The stable aromatic structure gives rise to a prominent molecular ion peak. Common fragmentation pathways for aromatic nitrogen heterocycles include the loss of small, stable molecules or radicals. For this compound, fragmentation may involve the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 193 (M-15). libretexts.org
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction studies on 2,9-dimethyl-1,10-phenanthroline hemihydrate have provided a detailed picture of its solid-state structure. marquette.eduresearchgate.net
The compound crystallizes in the tetragonal space group I4₁/a. marquette.eduresearchgate.net The analysis reveals that the crystal lattice is composed of pairs of 2,9-dimethyl-1,10-phenanthroline molecules bridged by a single water molecule. marquette.edu This water molecule is situated on a twofold crystallographic axis and forms hydrogen bonds with one of the nitrogen atoms on each of the two neighboring phenanthroline molecules. marquette.eduresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂ · 0.5H₂O |
| Formula Weight (Mr) | 217.27 |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 14.258 (3) |
| c (Å) | 22.286 (4) |
| Volume (V, ų) | 4531 (3) |
| Z (formula units per cell) | 16 |
| Temperature (K) | 297 |
The crystal structure confirms that the phenanthroline ring system is nearly planar, as expected for an aromatic system, although the two individual pyridine (B92270) rings are slightly tilted with respect to one another by about 1°. marquette.edu The methyl groups at positions 2 and 9 cause steric hindrance, which influences the conformation and coordination properties of the molecule.
In the hemihydrate crystal, two phenanthroline molecules are arranged in an approximately parallel fashion, with a slight tilt of 4.7° relative to each other. researchgate.net The water molecule acts as a bridge, with the hydrogen bonds being somewhat long and not perfectly linear (O-H···N angle of 154°). marquette.eduresearchgate.net This arrangement is a consequence of the packing forces and the steric demands of the parallel phenanthroline units. researchgate.net The crystal packing is further stabilized by π-π stacking interactions between the aromatic planes of adjacent molecules, with intermolecular distances between atoms of neighboring molecules in the range of 3.41 to 3.81 Å. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise molecular geometry of 2,9-dimethyl-1,10-phenanthroline hemihydrate has been determined through single-crystal X-ray diffraction. researchgate.net This analysis provides detailed insights into the intramolecular dimensions of the molecule. The phenanthroline core, while largely planar, exhibits a slight deviation from perfect planarity. A notable torsion angle is observed between the two outer pyridine rings, which are tilted approximately 1° with respect to each other. researchgate.net
The hydrogen bonding critical to the hydrate's structure has been characterized with specific distances and angles. The bond length of the oxygen-hydrogen (O-H) in the water molecule is 1.06(4) Å. researchgate.net
In derivatives, such as metal complexes, the geometry of the 2,9-dimethyl-1,10-phenanthroline (dmphen) ligand can be significantly altered. For instance, in certain cationic methylplatinum(II) complexes, the coordination of the dmphen ligand leads to a notable loss of planarity. The entire ligand rotates around the N1-N2 vector, forming a substantial dihedral angle of 42.64(8)° with the mean coordination plane of the complex. Similarly, in cyclometallated iridium(III) complexes, the steric hindrance introduced by the methyl groups at the 2- and 9-positions causes an elongation of the Iridium-Nitrogen bond lengths to approximately 2.21 Å, compared to about 2.14 Å for complexes with the unsubstituted 1,10-phenanthroline (B135089) ligand.
Below is a table summarizing key structural parameters for 2,9-dimethyl-1,10-phenanthroline hemihydrate.
| Parameter | Type | Atoms Involved | Value |
| Bond Length | Covalent | O-H (water) | 1.06(4) Å |
| Bond Length | Hydrogen Bond | H···N | 2.03(4) Å |
| Bond Length | Hydrogen Bond | O···N | 3.020(3) Å |
| Bond Angle | Hydrogen Bond | O-H···N | 154(3)° |
| Torsion Angle | Dihedral | Between C6 rings | ~1° |
Elucidation of Crystal Packing and Intermolecular Interactions
The crystal structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate is organized by a network of hydrogen bonds and π-π stacking interactions, which define its three-dimensional architecture. researchgate.net The compound crystallizes in the tetragonal space group I41/a. researchgate.net
The most significant intermolecular interaction involves the water molecules of hydration. In the crystal lattice, pairs of 2,9-dimethyl-1,10-phenanthroline molecules, related by a twofold axis, are bridged by water molecules. These water molecules lie on the twofold axis and participate in hydrogen bonding with one nitrogen atom from each of the two phenanthroline molecules. researchgate.net The hydrogen bonds are characterized as long and not perfectly linear, with an O···N distance of 3.020(3) Å and an O-H···N angle of 154(3)°. researchgate.net
This water-bridged pairing results in an approximately parallel arrangement of the two phenanthroline molecules. researchgate.net These molecules are tilted 4.7(1)° with respect to each other, creating a dimer-like unit. researchgate.net The distance between the atoms of one molecule and the mean plane of the other within this pair ranges from 3.50 to 3.81 Å, indicative of π-π stacking interactions. researchgate.net
In derivative structures, such as iridium complexes, similar π-π stacking forces dictate the crystal packing. Offset parallel intermolecular π-π interactions have been observed between the pyridine rings of the phenanthroline ligands on adjacent complex cations, with centroid-centroid distances measured at 3.702(2) Å and 3.676(2) Å.
The key intermolecular interactions in the hemihydrate crystal are summarized in the table below.
| Interaction Type | Participating Moieties | Geometric Details |
| Hydrogen Bonding | Water (donor), Phenanthroline N (acceptor) | O···N distance: 3.020(3) Å; O-H···N angle: 154(3)° |
| π-π Stacking | Parallel Phenanthroline Molecules (in H₂O-bridged pair) | Interplanar distance: 3.50 - 3.81 Å; Tilt angle: 4.7(1)° |
| π-π Stacking | Parallel Phenanthroline Molecules (inversion center pair) | Interplanar distance: 3.41 - 3.45 Å |
Advanced Applications of 2,9 Dimethyl 1,10 Phenanthroline in Chemical Research
Catalysis and Organocatalysis
As a ligand, 2,9-dimethyl-1,10-phenanthroline plays a significant role in modifying the activity and selectivity of metal-based catalysts. Its unique steric and electronic properties are exploited in both homogeneous and heterogeneous catalytic systems.
In homogeneous catalysis, complexes of 2,9-dimethyl-1,10-phenanthroline are valued for their performance in various organic transformations. Copper(I) complexes containing this ligand have demonstrated efficient catalytic activity for the multi-component azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, with low catalyst loading. researchgate.net The steric bulk of the methyl groups at the 2- and 9-positions can decrease the catalytic activity in some reactions, such as nickel-catalyzed ethylene (B1197577) oligomerization, but significantly increases the selectivity towards specific products like butenes. researchgate.net
Ruthenium complexes incorporating 2,9-dimethyl-1,10-phenanthroline have been investigated for their ability to activate dioxygen and hydrogen peroxide for the oxygenation of hydrocarbons. dtic.mil Functionalization of the ligand, for instance, through the halogenation of its methyl groups, can produce more oxidatively resistant ligands, thereby enhancing and prolonging the activity of these metal oxidation catalysts. dtic.mil Furthermore, copper(I) complexes with di(aryl)-1,10-phenanthroline derivatives have been explored as photoredox catalysts in reactions like atom-transfer radical-addition (ATRA), where the catalytic activity is dependent on the wavelength of light used for excitation. rsc.org
The transition from homogeneous to heterogeneous catalysis is a key area of research aimed at improving catalyst recyclability and stability. While specific examples of heterogenized 2,9-dimethyl-1,10-phenanthroline systems are emerging, the broader principle involves anchoring homogeneous catalysts onto solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
The development of water-soluble catalysts is essential for green chemistry, allowing reactions to be performed in environmentally benign aqueous media. While 2,9-dimethyl-1,10-phenanthroline itself has limited solubility in water, its structure can be modified to create water-soluble derivatives. fishersci.comfishersci.ca By incorporating hydrophilic functional groups, new ligands can be synthesized that facilitate aqueous-phase catalysis.
For example, a series of water-soluble copper(II) complexes based on 2,9-dimethyl-1,10-phenanthroline and a mixed ligand system including 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O) have been synthesized and characterized. mdpi.com These complexes, which are soluble in water, have been evaluated for their catalytic and luminescent properties, demonstrating the potential of this ligand scaffold in the design of catalysts for aqueous environments. mdpi.com A copper(I) complex, [Cu(dmph)2]Cl·6H2O, was successfully prepared in an aqueous solution and showed excellent catalytic activity for azide-alkyne cycloaddition reactions in water as a green solvent. researchgate.net
Analytical Chemistry Methodologies
The strong and specific interaction of 2,9-dimethyl-1,10-phenanthroline with certain metal ions makes it an invaluable reagent in analytical chemistry for detection and quantification.
The most prominent analytical application of 2,9-dimethyl-1,10-phenanthroline (neocuproine) is in the spectrophotometric determination of copper. fishersci.comfishersci.canih.gov The method is based on the formation of a stable, intensely colored orange-yellow complex between two molecules of neocuproine (B1678164) and one ion of copper(I). osti.govunt.edu Since the reagent is highly specific for the +1 oxidation state, any copper(II) in a sample must first be reduced, typically using a reducing agent like hydroxylamine. osti.govunt.edu The resulting Cu(I)-neocuproine complex is then extracted into an organic solvent, such as chloroform (B151607), and its absorbance is measured at its wavelength of maximum absorption (λmax), which is approximately 450-457 nm. osti.govunt.edu
This method allows for the quantification of copper in various matrices, including yttrium metal, with high sensitivity and selectivity. osti.govunt.edu The technique can determine copper concentrations from 5 to 80 micrograms with a low coefficient of variation. osti.gov
This reaction also forms the basis for the indirect spectrophotometric determination of reducing agents. rsc.org In this approach, the sample containing the reducing agent is treated with a Cu(II)-neocuproine reagent. nih.gov The reducing agent converts Cu(II) to Cu(I), which then forms the colored complex with neocuproine. nih.gov The intensity of the color produced is proportional to the amount of the reducing agent present. nih.gov This method has been successfully applied to quantify various substances, including ascorbic acid (Vitamin C) in beverages and pharmaceutical preparations. nih.gov
| Parameter | Description/Value | Reference |
|---|---|---|
| Target Analyte | Copper(I) ion (Cu⁺) | osti.gov |
| Common Reducing Agent | Hydroxylamine | osti.govunt.edu |
| Complex Formed | Bis(neocuproine)-copper(I) chelate | nih.gov |
| Wavelength of Max. Absorbance (λmax) | ~450-457 nm | osti.govunt.edu |
| Extraction Solvent | Chloroform | osti.govunt.edu |
| Molar Absorptivity for Cu(I) | 7.5 x 10³ dm³ mol⁻¹ cm⁻¹ | rsc.org |
In the broader field of separation science, derivatives of 2,9-dimethyl-1,10-phenanthroline are utilized in high-performance liquid chromatography (HPLC). For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795). sielc.com This method uses a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid, demonstrating the utility of phenanthroline-based compounds in chromatographic separations. sielc.com
While the direct application of 2,9-dimethyl-1,10-phenanthroline in capillary electrophoresis (CE) is not extensively documented in the provided research, the parent compound, 1,10-phenanthroline (B135089), is used in this technique. It serves as a derivatizing agent for the determination of metal ions. researchgate.net In this method, metal ions are complexed with 1,10-phenanthroline inside the capillary, which facilitates their separation and detection based on differences in their charge-to-mass ratios. researchgate.net This application for the parent compound suggests the potential for its substituted derivatives, like neocuproine, to be adapted for similar purposes in CE, leveraging their specific metal-binding properties.
Materials Science and Optoelectronics
The rigid, planar structure of the 1,10-phenanthroline core makes it an excellent building block for the construction of advanced materials with tailored properties. When coordinated with metal ions, 2,9-dimethyl-1,10-phenanthroline can form discrete molecular complexes or extended supramolecular structures.
The synthesis of copper(II) complexes with 2,9-dimethyl-1,10-phenanthroline has led to the creation of new materials with interesting structural and magnetic properties. mdpi.com For example, the crystal structure of a neutral complex, [Cu(NO₃)₂(dmphen)], reveals that the molecules form one-dimensional chains through π-π stacking interactions between the phenanthroline ligands. mdpi.com Magnetic studies of these materials have indicated very weak antiferromagnetic interactions between the copper(II) ions within the crystal lattice. mdpi.com Such research into the solid-state structures and magnetic behavior of these coordination compounds is fundamental to the development of new molecular materials. mdpi.com
In the field of optoelectronics, derivatives of 1,10-phenanthroline are being explored for their potential use in organic light-emitting diodes (OLEDs). nih.gov While research often focuses on modified structures, the foundational phenanthroline unit is key to their function. For instance, phenanthro[9,10-d]imidazole-based compounds have been synthesized and used as host materials in red phosphorescent OLEDs, showing high thermal stability and superior device performance compared to some commercial materials. researchgate.net In other studies, blue-emitting materials based on 1,10-phenanthroline derivatives have been designed and synthesized for use as emitters in OLED devices. nih.gov These applications highlight the importance of the phenanthroline scaffold in creating functional materials for advanced electronic and photonic technologies.
Development of Photoelectric Materials and OLED Components
The rigid, planar structure and excellent electron-accepting properties of the 1,10-phenanthroline core make its derivatives, including 2,9-Dimethyl-1,10-phenanthroline (also known as neocuproine), valuable components in the architecture of organic light-emitting diodes (OLEDs). While neocuproine itself is foundational, closely related derivatives demonstrate the functional principles of this class of materials in photoelectric devices. They are primarily utilized as electron-transporting layers (ETL) and hole-blocking layers (HBL), which are critical for enhancing device efficiency and stability.
The function of an ETL is to facilitate the movement of electrons from the cathode towards the emissive layer, while an HBL serves to confine holes within the emissive layer, preventing them from reaching the cathode. This confinement of both electrons and holes within the emissive layer increases the probability of their recombination, which is the process that generates light, thereby boosting the quantum efficiency of the OLED.
A prominent example is 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine or BCP), which is frequently used as a hole-blocking and electron-transporting material. The methyl groups at the 2 and 9 positions, similar to those in neocuproine, create steric hindrance that influences the molecule's packing and electronic properties. Studies on top-emitting OLEDs (TEOLEDs) have shown that incorporating a BCP layer can improve electroluminescent intensity and luminous efficiency by a factor of 1.6. aip.org
Furthermore, phenanthroline derivatives can be appended with other functional groups to fine-tune their properties. For instance, attaching a triphenyltriazine moiety to a phenanthroline core results in a robust electron-transport material with a high triplet energy of approximately 2.36 eV, which is crucial for reducing efficiency roll-off in phosphorescent OLEDs (PhOLEDs). nih.gov When doped with materials like 8-hydroxyquinolatolithium (Liq), these phenanthroline-based materials exhibit significantly improved electron mobility, reaching values in the range of 5.2 × 10⁻⁶ to 5.8 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov
The table below summarizes the performance of an OLED device incorporating a phenanthroline-based electron transport material, highlighting the impact on efficiency and operational stability.
| Device Component | Material | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Device Lifetime (LT₉₅, hours) |
| Control ETL | Bathophenanthroline (Bphen) | 39 | 27.1 | 13 |
| Test ETL | p-bPPhenB | 56.8 | 30.8 | 130 |
Data sourced from a study on diphenanthroline electron transport materials. p-bPPhenB is 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene, a complex phenanthroline derivative. acs.org
These findings underscore the versatility of the phenanthroline scaffold, including the 2,9-dimethyl derivative, in creating high-performance materials for advanced photoelectric applications.
Luminescent Sensing Materials, including Oxygen Sensors
The ability of 2,9-dimethyl-1,10-phenanthroline to form stable, luminescent complexes with various transition metals is the foundation of its use in chemical sensing. rsc.org The photophysical properties of these complexes, such as their emission intensity and lifetime, can be modulated by the presence of specific analytes, forming the basis of a sensor.
A primary application in this area is in the development of oxygen sensors. The principle relies on the quenching of luminescence from a metal complex by molecular oxygen. Ruthenium(II) complexes containing phenanthroline-type ligands are well-known for this purpose. researchgate.netmdpi.com Although many studies use the parent 1,10-phenanthroline or the 4,7-diphenyl derivative, the underlying mechanism is applicable to neocuproine complexes. The sensor's luminescence is high in an oxygen-free environment. As the concentration of oxygen increases, it quenches the excited state of the complex, leading to a decrease in luminescence intensity and a shorter emission lifetime. This change can be precisely measured and correlated to the oxygen concentration.
Beyond oxygen, neocuproine-containing systems can be designed to detect other molecules. For example, terbium(III) metal-organic frameworks (MOFs) incorporating 4,7-dimethylphenanthroline have been shown to be effective luminescent sensors for nitroaromatic compounds, which are common components of explosives. mdpi.com The porous structure of the MOF allows nitroaromatic molecules to enter and interact with the luminescent terbium centers, resulting in a quenching of the emission. These sensors have demonstrated high sensitivity, with limit of detection (LOD) values around 350 nM for analytes like 3-nitrotoluene. mdpi.com
Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline and diphosphine ligands also exhibit notable luminescence. rsc.org The emission intensity of these complexes is influenced by the molecular geometry, which can be affected by the surrounding chemical environment, opening further possibilities for sensor design. Similarly, heteroleptic silver(I) complexes with substituted phenanthroline ligands are weak emitters with photoluminescence quantum yields up to 8.6% in solution, a property that could be harnessed for sensing applications. mdpi.com
The table below details the photophysical properties of a luminescent terbium-based MOF sensor incorporating a dimethylphenanthroline ligand.
| Property | Value |
| Compound | [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF |
| Luminescence Quantum Yield | 18.4% |
| Emission Lifetime | 0.695 ms |
| Analyte Detected | Nitroaromatics (e.g., 3-nitrotoluene) |
| Limit of Detection (LOD) | ~350 nM |
Data sourced from a study on terbium metal-organic frameworks. dmphen is 4,7-dimethylphenanthroline and chdc is trans-1,4-cyclohexanedicarboxylate. mdpi.com
Bio-inorganic Chemistry and Chemical Biology Probes
In the fields of bio-inorganic chemistry and chemical biology, 2,9-dimethyl-1,10-phenanthroline (neocuproine) serves as an invaluable tool, primarily due to its properties as a chelating agent. wikipedia.org Its structure, featuring two nitrogen donor atoms within a rigid heterocyclic frame, allows it to bind strongly to metal ions. The methyl groups at the 2 and 9 positions provide significant steric hindrance around the metal-binding site. This steric bulk makes neocuproine highly selective for copper in its +1 oxidation state (Cu(I)), which prefers a tetrahedral coordination geometry, over the Cu(II) state, which favors square planar or octahedral geometries. wikipedia.org
This selectivity for Cu(I) allows researchers to use neocuproine as a probe to investigate the roles of copper in biological systems. For instance, it can be used to inhibit copper-dependent enzymes or sequester intracellular copper to study the effects of copper deprivation on cellular processes. nih.gov Studies have shown that neocuproine can transiently increase free intracellular copper levels by facilitating its transport across cell membranes, which in turn can displace and mobilize other metals like zinc. nih.gov This ability to perturb metal homeostasis makes neocuproine a powerful chemical probe for studying the intricate network of metal ion regulation in cells.
Furthermore, when complexed with metals, particularly copper, neocuproine itself becomes a bioactive agent. Copper-neocuproine complexes have demonstrated potent cytotoxic activity and are investigated as potential anticancer agents. nih.gov The biological activity of these complexes is often linked to their ability to generate reactive oxygen species (ROS) and to interact with biomolecules like DNA. nih.gov By forming ternary complexes with other bioactive ligands, such as salicylates, the biological properties of copper-neocuproine systems can be further modulated, enhancing their ability to bind to DNA or scavenge radicals. nih.govresearchgate.net
Design and Application of Biosensors
The unique coordination and photophysical properties of 2,9-dimethyl-1,10-phenanthroline and its metal complexes are leveraged in the design of biosensors. These sensors typically operate by transducing a molecular recognition event—such as binding to a metal ion or a biomolecule—into a measurable optical or electrochemical signal.
Fluorescent biosensors are a common application. While neocuproine itself is not strongly fluorescent, its complexes with certain metal ions can be. More frequently, the neocuproine moiety is incorporated into a larger molecular system that includes a fluorophore. The binding of an analyte to the neocuproine chelating site can cause a conformational change that alters the fluorescence of the nearby fluorophore, leading to a "turn-on" or "turn-off" response. This principle has been used to develop selective fluorescent sensors for biologically important metal ions like Zn(II). researchgate.net The chelation of the target ion enhances the fluorescence of the sensor molecule (a chelation-enhanced fluorescence, or CHEF, effect), allowing for its quantification with high sensitivity. researchgate.net
Electrochemical biosensors represent another important application. For example, cobalt complexes of 1,10-phenanthroline have been used as electrochemical indicators for DNA hybridization. While not specifically using the 2,9-dimethyl derivative, this research demonstrates the principle that phenanthroline complexes can bind to DNA and produce a distinct electrochemical signal, allowing for the detection of specific DNA sequences.
Chemiluminescence is another detection modality. A molecularly imprinted polymer was developed as a flow-through sensor for 1,10-phenanthroline. nih.gov In this system, a copper(II)-phenanthroline complex was used as a template to create specific recognition sites in a polymer. The polymer then acts as a catalyst for a chemiluminescent reaction involving hydrogen peroxide, where the emission of light is dependent on the presence of the target phenanthroline molecule. nih.gov This approach highlights the potential for creating highly selective sensors based on the neocuproine structure.
Interaction with Nucleic Acids and DNA Probes
The interaction of 2,9-dimethyl-1,10-phenanthroline, particularly when complexed with copper, with nucleic acids is a well-documented and significant area of its application. The [Cu(neocuproine)₂]⁺ complex is known to act as a "chemical nuclease," capable of cleaving the phosphodiester backbone of DNA. The steric bulk of the methyl groups, which hinders coordination with many metals, is perfectly suited for the tetrahedral geometry of the Cu(I) complex, which is the active species in DNA cleavage.
The mechanism of cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA strand. The copper complex binds to DNA, and in the presence of a reducing agent and molecular oxygen, it catalyzes a Fenton-like reaction to produce the damaging radicals that attack the sugar-phosphate backbone. nih.gov
The binding of neocuproine complexes to DNA can occur through different modes. Spectroscopic and viscometric studies have shown that mixed-ligand copper(II) complexes of neocuproine can bind to DNA via intercalation, where the planar phenanthroline ring inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This intercalative binding is often a prerequisite for efficient cleavage. The intrinsic DNA binding affinity of these complexes can be substantial, as shown in the table below.
| Complex | DNA Binding Constant (Kₑb) (M⁻¹) |
| [Cu(diethylenetriamine)(neocuproine)]²⁺ | 1.81 x 10⁵ |
| [Cu(N-methyl-N'-(pyrid-2-yl-methyl)ethylenediamine)(neocuproine)]²⁺ | 1.02 x 10⁵ |
| [Cu(di(2-picolyl)amine)(neocuproine)]²⁺ | 0.95 x 10⁵ |
Data sourced from a study on mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline. nih.gov
More recently, derivatives of 1,10-phenanthroline have been investigated as probes for non-canonical DNA structures, such as G-quadruplexes (G4), which are found in telomeric regions and are implicated in cancer. mdpi.com Thiosemicarbazone derivatives of 2,9-disubstituted-1,10-phenanthroline have been shown to bind and stabilize the human telomeric G4 sequence (Tel22) with significant selectivity over double-stranded DNA, highlighting their potential as targeted DNA probes and therapeutic agents. mdpi.com
Theoretical and Computational Investigations of 2,9 Dimethyl 1,10 Phenanthroline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic characteristics of 2,9-dimethyl-1,10-phenanthroline and its metal complexes. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, orbital energies, and electron density distributions. These calculations are crucial for understanding the ligand's bonding, reactivity, and how its properties are modulated upon coordination to a metal center. nih.gov
A significant application of DFT in this context is the elucidation of the electronic structure of copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline. aip.org For the [Cu(dmp)₂]⁺ cation, DFT studies have been used to analyze the structure and vibrational force field. aip.org Furthermore, Time-Dependent DFT (TD-DFT), an extension of ground-state DFT, is instrumental in predicting electronic absorption spectra. uci.eduarxiv.orgredalyc.org Calculations have successfully identified the nature of key electronic transitions, such as the metal-to-ligand charge transfer (MLCT) bands that are characteristic of these complexes. For instance, TD-DFT calculations on a copper(I)-neocuproine complex attributed the visible absorption band at approximately 470 nm to an MLCT transition. aip.org The theory also helps in understanding photoluminescence properties by calculating the energies of triplet and singlet excited states. aip.org
DFT is also employed to correlate computational data with experimental spectroscopic results, such as Infrared (IR) and Raman spectroscopy. nih.gov By calculating vibrational frequencies, researchers can assign specific absorption bands in experimental spectra to the corresponding molecular motions, providing a detailed understanding of the molecule's vibrational modes. nih.govsemanticscholar.org
| Parameter | System | Calculated Value | Method | Reference |
| Absorption Maximum (MLCT) | [Cu(I)-(dmp)₂]⁺ | ~470 nm | TD-DFT | aip.org |
| Photoluminescence Maximum | [Cu(I)-(dmp)₂]⁺ | 759 nm | TD-DFT | aip.org |
| Major Electronic Transition | 2-amino-1,10-phenanthrolinium chloride | 346 nm (HOMO -> LUMO) | TD-DFT | semanticscholar.org |
| Gibbs Free Energy of Solvation (Water) | [Cu(Gln)(phen)(H₂O)]⁺ | -49.60 kcal/mol | DFT (Implicit Solvation) | nih.gov |
| Gibbs Free Energy of Solvation (Methanol) | [Cu(Gln)(phen)(H₂O)]⁺ | -48.82 kcal/mol | DFT (Implicit Solvation) | nih.gov |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations are powerful for static systems, Molecular Dynamics (MD) simulations provide a dynamic picture of how 2,9-dimethyl-1,10-phenanthroline and its complexes behave in solution. frontiersin.orgchemrxiv.org MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion, offering insights into conformational flexibility, solvent interactions, and the stability of complexes in a condensed phase. researchgate.netmdpi.com
For metal complexes of 2,9-dimethyl-1,10-phenanthroline, MD simulations can reveal the structure of the solvation shell, showing how solvent molecules like water arrange themselves around the complex. This is critical for understanding solubility and reactivity in different media. nih.gov Simulations can also explore the dynamic "fluxional" behavior of the ligands, where the molecule undergoes conformational changes, such as the oscillation of the phenanthroline ligand between different coordination modes. nih.gov This dynamic process can be influenced by the solvent and the nature of the counter-ion present in the solution. nih.gov
Furthermore, MD simulations are used to study the stability of protein-ligand and DNA-ligand interactions. By simulating a neocuproine-metal complex in the presence of a biological macromolecule, researchers can observe the binding process, identify key intermolecular interactions (like hydrogen bonds or π-stacking), and assess the stability of the resulting adduct over time. nih.gov
| Simulation Parameter | System | Details | Purpose |
| Ensemble | Generic Ligand-Complex in Water | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking standard lab conditions. |
| Force Field | Generic Ligand-Complex | AMBER, CHARMM, GROMOS | Defines the potential energy function for atoms and bonds in the system. |
| Simulation Time | Protein-Ligand Complex | 10 ns - 500 ns | Determines the timescale of the dynamic processes that can be observed. frontiersin.orgnih.gov |
| Solvent Model | Aqueous Solution | TIP3P, SPC/E | Explicitly models individual water molecules to study solvation effects. |
| Analysis Metric | Protein-Ligand Interface | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. frontiersin.org |
Mechanistic Insights into Chemical Reactions and Ligand-Metal Interactions
Computational chemistry, particularly DFT, offers profound mechanistic insights into chemical reactions involving 2,9-dimethyl-1,10-phenanthroline. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathways. This approach provides a molecule-by-molecule narrative of how reactants are converted into products.
In the context of catalysis, DFT has been used to understand how phenanthroline-ligated metal complexes facilitate organic transformations. Calculations can elucidate the role of the ligand in directing reaction selectivity, for example, by creating specific steric or electronic environments around the metal center. nih.gov Studies on copper-catalyzed reactions have used DFT to compare different proposed mechanisms, such as those involving oxidative addition or single-electron transfer (SET) pathways, by calculating the energy barriers associated with each step.
These computational methods also provide a detailed understanding of the ligand-metal bond itself. nih.gov By analyzing molecular orbitals and charge distributions, the nature of the coordination bond (e.g., its covalent versus ionic character) can be quantified. The strength of the interaction between 2,9-dimethyl-1,10-phenanthroline and various metal ions can be calculated, helping to explain trends in complex stability and reactivity. researchgate.netnih.govresearchgate.net
| Reaction/Interaction | System Studied | Computational Finding | Method |
| Ligand Oscillation | [Pt(Me)(L)(dmphen)]⁺ | ΔG‡(298K) influenced by counter-anion | Variable-Temperature NMR / Mechanistic Analysis |
| DNA Cleavage | Mixed ligand Cu(II)-dmp complexes | Efficiency correlates with the generation of Reactive Oxygen Species (ROS) | Experimental with Mechanistic Inference |
| Metal Coordination | [Pb(dmphen)(NO₃)₂] | Polymeric structure with eight-coordinate Pb(II) | X-ray Crystallography / IR Spectroscopy |
| Cytotoxicity | Cu-dmp complex | Activity is copper-dependent; requires Cu²⁺ for cellular uptake | In vitro assays / Mechanistic Postulation |
Future Research Directions and Emerging Trends in 2,9 Dimethyl 1,10 Phenanthroline Chemistry
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies
The development of synthetic methodologies for 1,10-phenanthroline (B135089) derivatives is shifting from traditional, often lengthy procedures to more direct and efficient strategies. acs.orgacs.org A significant emerging trend is the direct C–H functionalization of the phenanthroline scaffold, which circumvents the need for pre-functionalized starting materials. acs.orgacs.org
Future research is focused on expanding the scope of these direct methods. A notable advancement is the metal- and light-free Minisci-type dicarbamoylation, which allows for the direct installation of primary, secondary, and tertiary amides onto the phenanthroline core. acs.org This approach is operationally simple, scalable, and significantly improves step efficiency toward valuable dicarbamoylated phenanthroline targets. acs.org Other innovative strategies include direct arylation via oxidative C–H/C–H cross-coupling, which provides a concise route to aryl-functionalized phenanthrolines. rsc.org
Advanced functionalization strategies also target the methyl groups. Free radical halogenation of 2,9-dimethyl-1,10-phenanthroline with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) yields 2,9-bis(trihalomethyl)-1,10-phenanthrolines. dtic.mil These halogenated derivatives serve as key intermediates for synthesizing oxidatively robust ligands for metal catalysts. dtic.mil Research in this area aims to develop one-step syntheses for fluorinated and partially reduced chloromethyl derivatives, enhancing the stability and activity of metal complexes in oxidative environments. dtic.mil
| Synthetic Strategy | Description | Advantages | Key Research Area |
| Traditional Synthesis | Multi-step sequences often starting from expensive, pre-functionalized phenanthrolines like 2,9-dichloro-1,10-phenanthroline. acs.orgresearchgate.net | Well-established routes. | N/A |
| Direct C-H Functionalization | Direct attachment of functional groups (e.g., amides, aryl groups) to the C-H bonds of the phenanthroline ring. acs.orgrsc.org | High atom economy, reduced step count, operational simplicity, scalability. acs.org | Metal-free Minisci-type reactions, oxidative cross-coupling. acs.orgrsc.org |
| Methyl Group Halogenation | Free-radical halogenation of the methyl groups at the 2 and 9 positions to create halo-derivatives. dtic.mil | Creates robust ligands for catalysis. dtic.mil | One-step synthesis of fluoro- and chloro-methyl derivatives. dtic.mil |
| Organolithium Reagent Addition | Reaction of 1,10-phenanthroline with organolithium reagents followed by rearomatization to yield 2,9-disubstituted products. researchgate.netresearchgate.net | Good yields for specific substitutions like diacyl derivatives. researchgate.net | Expanding the scope of applicable organolithium reagents. researchgate.net |
Design and Synthesis of New Coordination Architectures and Supramolecular Materials
The unique steric properties of 2,9-dimethyl-1,10-phenanthroline, stemming from the methyl groups flanking the nitrogen donors, make it a compelling ligand for constructing novel coordination complexes and supramolecular assemblies. wikipedia.org Unlike the unsubstituted 1,10-phenanthroline, neocuproine (B1678164) disfavors the formation of [M(ligand)₃]ⁿ⁺ type complexes, leading to more open coordination sites on the metal center and facilitating the creation of unique architectures. wikipedia.org
A significant frontier is the application of neocuproine in supramolecular chemistry to build functional materials through self-assembly. ru.nl Strategies like the "Weak-Link Approach" are being employed, which uses hemilabile ligands to create complex assemblies that can be reversibly opened or closed by external stimuli. northwestern.edu This allows for the development of allosteric catalysts and stimuli-responsive materials. northwestern.edu The ability of neocuproine complexes to form intricate structures like catenanes and rotaxanes continues to be a subject of intense study. wikipedia.org Furthermore, the incorporation of neocuproine into MOFs is being investigated for applications in luminescent sensing, where the framework can detect nitroaromatic molecules through emission quenching. mdpi.com
| Architecture Type | Description | Design Principle | Emerging Application |
| Discrete Mixed-Ligand Complexes | Mononuclear metal complexes containing neocuproine and other ancillary ligands. nih.gov | Steric hindrance from neocuproine's methyl groups guides coordination geometry. wikipedia.orgnih.gov | Therapeutic agents, catalysts. nih.gov |
| Coordination Polymers | Extended networks where metal ions are bridged by neocuproine or other linkers. mdpi.com | Control of metal-to-ligand ratio and reaction conditions. researchgate.net | Luminescent materials, sensors. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Crystalline, porous materials built from metal nodes and organic linkers, including neocuproine derivatives. mdpi.com | Use of neocuproine as a decorating ligand on a porous framework. mdpi.com | Highly sensitive luminescent sensors for nitroaromatics. mdpi.com |
| Supramolecular Assemblies (e.g., Catenanes) | Interlocked molecular architectures formed through template-directed synthesis, often using copper(I) ions and neocuproine. wikipedia.org | Self-assembly driven by coordination bonds and non-covalent interactions. ru.nlfrontiersin.org | Molecular machines, stimuli-responsive materials. northwestern.edu |
Expansion of Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry—reducing waste, using less hazardous substances, and developing energy-efficient processes—are guiding future research into applications for 2,9-dimethyl-1,10-phenanthroline. nih.gov A major focus is on catalysis, where neocuproine-based metal complexes can serve as sustainable catalysts for a variety of chemical transformations. mdpi.comcas.org
Research is directed towards designing robust and highly active catalysts for oxidation reactions. dtic.mil By functionalizing the neocuproine ligand with halogens, particularly fluorine, the resulting metal complexes exhibit enhanced stability and prolonged activity, making them suitable for demanding industrial processes. dtic.mil These catalysts are being explored for hydrocarbon oxygenation, a critical process in the chemical industry. dtic.mil The goal is to replace traditional, often toxic, catalysts with more environmentally benign and efficient alternatives.
Another emerging trend is the use of neocuproine complexes in photocatalysis. These systems can harness light energy to drive chemical reactions, offering a sustainable pathway for organic synthesis and energy conversion. researchgate.net Future work will likely focus on developing neocuproine-based systems for applications such as CO₂ reduction and water splitting to produce hydrogen fuel, contributing to the transition toward a low-carbon economy. researchgate.net The development of water-soluble copper complexes with neocuproine also opens avenues for catalysis in aqueous media, avoiding the use of volatile organic solvents. mdpi.com
Interdisciplinary Research with Nanoscience and Advanced Materials
The convergence of neocuproine chemistry with nanoscience and materials science is creating new opportunities for developing advanced functional materials. An exciting area of research is the immobilization of neocuproine and its derivatives onto the surface of nanoparticles to create hybrid materials with synergistic properties.
A prominent example is the covalent attachment of neocuproine to silica-coated maghemite (α-Fe₂O₃) magnetic nanoparticles (MNPs). researchgate.net These functionalized nanoparticles have demonstrated high efficiency in removing copper(II) ions from aqueous solutions, showcasing their potential for environmental remediation and water purification. researchgate.net The magnetic core allows for easy separation and recovery of the material after use, aligning with principles of sustainable technology.
Future research will expand on this concept, exploring the functionalization of other nanomaterials such as quantum dots, carbon nanotubes, and graphene with neocuproine-based ligands. These hybrid materials could find applications in various fields:
Sensors: Combining the specific metal-chelating properties of neocuproine with the unique optical or electronic properties of nanomaterials to create highly sensitive and selective chemical sensors.
Electronics: Incorporating neocuproine-based metallo-supramolecular polymers into organic light-emitting diodes (OLEDs) and photovoltaic cells. frontiersin.org
Catalysis: Anchoring neocuproine-metal catalysts onto solid supports to improve their stability, recyclability, and ease of use in industrial processes.
Computational Chemistry for Predictive Design and Discovery
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new 2,9-dimethyl-1,10-phenanthroline derivatives and their metal complexes. escholarship.org Techniques such as Density Functional Theory (DFT) allow researchers to predict a wide range of molecular properties in silico before committing to laboratory synthesis, thereby saving significant time and resources. escholarship.org
A key application is the rational design of ligands with tailored electronic and steric properties. For instance, computational studies can predict how different substituents on the phenanthroline ring will affect the stability, reactivity, and spectroscopic properties of the resulting metal complexes. This predictive power is crucial for designing next-generation catalysts, sensors, and electronic materials.
Recent studies have successfully used computational methods to understand and design novel functional materials. For example, the mechanochromic (color-changing) response of bis(1,10-phenanthroline) copper(I) complexes to an external force was modeled computationally. acs.org These calculations revealed how the force flattens the coordination sphere of the copper ion and alters Cu-N bond lengths, providing fundamental insights that guide the design of new force-responsive materials. acs.org Future research will increasingly rely on a synergistic approach, combining computational prediction with experimental validation to explore the vast chemical space of neocuproine derivatives and unlock new functionalities.
| Predicted Property | Computational Method | Relevance to Neocuproine Chemistry |
| Molecular Geometry | Density Functional Theory (DFT) | Predicts coordination sphere geometry (e.g., tetrahedral vs. planar) and bond lengths in metal complexes. acs.org |
| Electronic Structure | DFT, Time-Dependent DFT (TD-DFT) | Determines orbital energies, which relate to redox potentials, color, and photochemical properties. acs.org |
| Reaction Barriers | DFT, Semi-empirical methods | Predicts the feasibility and outcomes of synthetic routes and catalytic cycles. escholarship.org |
| Binding Affinity | Molecular Docking, DFT | Estimates the strength of interaction between a neocuproine complex and a target molecule (e.g., DNA, protein). nih.gov |
| Spectroscopic Properties | TD-DFT | Simulates UV-Vis and NMR spectra to aid in the characterization of new compounds. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 2,9-dimethyl-1,10-phenanthroline hydrate?
- Methodology : A common approach involves reducing nitro-substituted precursors. For example, 5-nitro-2,9-dimethyl-1,10-phenanthroline can be reduced using hydrazine hydrate in ethanol with Pd/C as a catalyst, followed by refluxing and recrystallization from methanol . Chlorinated derivatives (e.g., 2,9-dichloro-1,10-phenanthroline) may also serve as intermediates for further functionalization via nucleophilic substitution under elevated temperatures (150–250°C) . Purification typically involves solvent recrystallization or column chromatography to isolate high-purity crystals.
Q. How do solubility properties of this compound influence experimental design?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar organic solvents like ethanol, acetone, and methanol . For aqueous systems, co-solvents (e.g., ethanol-water mixtures) or surfactant-assisted dispersion may enhance solubility. Researchers should perform saturation experiments at controlled temperatures to determine optimal solvent ratios for homogeneous reaction conditions.
Q. What is the role of this compound as a chelating agent in analytical chemistry?
- Methodology : It acts as a selective ligand for transition metals (e.g., Cu(I), Fe(II)) in spectrophotometric assays. For copper detection, a flow injection system with neocuproine (2,9-dimethyl-1,10-phenanthroline) can be optimized by adjusting pH (4–6), reagent concentration (0.1% w/v), and flow rate to maximize chelate formation and absorbance at 454 nm . Masking agents (e.g., EDTA) may suppress interference from competing ions.
Advanced Research Questions
Q. How does this compound enhance nickel-catalyzed C–H arylation reactions?
- Methodology : The ligand stabilizes Ni(0) intermediates in cross-coupling reactions, enabling electron-rich heteroarenes (e.g., oxazoles) to undergo direct arylation with aryl bromides. Key parameters include a NiBr₂/ligand molar ratio of 1:1, zinc powder as a reductant, and reaction temperatures of 80–100°C . Kinetic studies suggest the ligand accelerates oxidative addition and transmetalation steps while minimizing off-cycle decomposition.
Q. What strategies resolve contradictions in reported spectroscopic data for 2,9-dimethyl-1,10-phenanthroline derivatives?
- Methodology : Discrepancies in UV-Vis absorption maxima or NMR shifts may arise from hydration state variations (e.g., hemihydrate vs. anhydrous forms). Researchers should confirm hydration levels via thermogravimetric analysis (TGA) and characterize crystal structures using single-crystal X-ray diffraction . Computational modeling (DFT) can further validate experimental spectra.
Q. How can substituent modifications (e.g., methyl groups) alter the photophysical properties of phenanthroline ligands?
- Methodology : Methyl groups at the 2,9-positions increase steric hindrance, reducing π-π stacking and enhancing solubility. Comparative studies with 4,7-dimethyl or dichloro derivatives show that electron-donating substituents raise the ligand’s HOMO energy, improving metal-to-ligand charge transfer (MLCT) efficiency in luminescent complexes . Time-resolved fluorescence spectroscopy quantifies these effects.
Q. What experimental precautions mitigate hygroscopicity issues during storage and handling?
- Methodology : The compound should be stored in airtight containers under inert gas (N₂ or Ar) with desiccants (e.g., silica gel). Prior to use, drying under vacuum at 60°C for 12 hours removes adsorbed moisture. Hydration state consistency is critical for reproducibility in stoichiometric reactions, as confirmed by Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
